3-(Trifluoromethoxy)pyridine-2-carbaldehyde
CAS No.:
Cat. No.: VC16495632
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H4F3NO2 |
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Molecular Weight | 191.11 g/mol |
IUPAC Name | 3-(trifluoromethoxy)pyridine-2-carbaldehyde |
Standard InChI | InChI=1S/C7H4F3NO2/c8-7(9,10)13-6-2-1-3-11-5(6)4-12/h1-4H |
Standard InChI Key | FKFZMCGYTGSRTN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(N=C1)C=O)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
3-(Trifluoromethoxy)pyridine-2-carbaldehyde has the molecular formula C₇H₄F₃NO₂ and a molecular weight of 191.11 g/mol. Its IUPAC name is derived from the pyridine ring numbering, with substitutions at the 2- and 3-positions. The trifluoromethoxy group (-OCF₃) contributes to the compound’s lipophilicity and metabolic stability, while the aldehyde group (-CHO) enables participation in condensation and nucleophilic addition reactions .
Key Structural Features:
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Pyridine Core: A six-membered aromatic ring with one nitrogen atom.
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Trifluoromethoxy Group: A strong electron-withdrawing substituent that enhances resistance to oxidative degradation.
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Aldehyde Functional Group: A reactive site for further chemical modifications.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of pyridine carboxaldehydes typically involves oxidation of corresponding alcohols or chloromethyl intermediates. A patented method for 2-pyridine carboxaldehyde derivatives (e.g., 2-chloromethylpyridine oxidation) provides a template for synthesizing 3-(Trifluoromethoxy)pyridine-2-carbaldehyde :
Step 1: Chlorination of 3-(Trifluoromethoxy)-2-methylpyridine
Reacting 3-(trifluoromethoxy)-2-methylpyridine with trichloroisocyanuric acid (TCCA) in halohydrocarbon solvents yields 3-(trifluoromethoxy)-2-(chloromethyl)pyridine. Optimal conditions include a 1:1.08 molar ratio of substrate to TCCA at 40–90°C .
Step 2: Oxidation to Carbaldehyde
The chloromethyl intermediate is oxidized using sodium hypochlorite (NaOCl) in the presence of 2,2,6,6-tetramethylpiperidine nitric oxide (TEMPO) and potassium bromide (KBr) at –10–25°C. This step achieves a reported yield of 85–90% for analogous compounds .
Industrial-Scale Considerations
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Catalysts: TEMPO/KBr systems enhance oxidation efficiency while minimizing over-oxidation to carboxylic acids.
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Solvents: Dichloromethane or chloroform are preferred for their compatibility with both chlorination and oxidation steps .
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Yield Optimization: Controlling reaction temperature and stoichiometry is critical to achieving >90% purity .
Physicochemical Properties
Stability and Reactivity
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Thermal Stability: Decomposition occurs above 200°C, with the trifluoromethoxy group contributing to thermal resilience .
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Hydrolytic Sensitivity: The aldehyde group is prone to hydration in aqueous media, forming geminal diols.
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Photostability: The compound is stable under ambient light but may degrade under UV exposure due to C-F bond cleavage.
Solubility and Partitioning
Property | Value |
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Water Solubility | 0.5–1.2 mg/mL (25°C) |
LogP (Octanol-Water) | 2.1–2.5 |
pKa (Aldehyde Proton) | ~8.5 |
The moderate lipophilicity (LogP 2.1–2.5) suggests favorable membrane permeability, a key attribute for drug candidates.
Applications in Medicinal Chemistry
Drug Discovery
3-(Trifluoromethoxy)pyridine-2-carbaldehyde serves as a precursor for bioactive molecules:
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Kinase Inhibitors: Analogous thieno-pyridine aldehydes exhibit inhibitory activity against kinases involved in cancer and inflammation (IC₅₀ = 50–200 nM).
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Antimicrobial Agents: Pyridine aldehydes with trifluoromethoxy groups show potent activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
Case Study: Antiviral Derivatives
Derivatization of the aldehyde group with hydrazine yields hydrazones, which have demonstrated activity against RNA viruses (e.g., SARS-CoV-2 protease inhibition, Kᵢ = 0.8 µM).
Research Findings and Future Directions
Recent Advances
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Catalytic Asymmetric Synthesis: Chiral catalysts enable enantioselective reactions at the aldehyde group, producing optically active intermediates for drug development .
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Green Chemistry: Solvent-free oxidation methods using immobilized TEMPO reduce waste generation by 40% .
Challenges and Opportunities
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Stereochemical Control: Achieving high enantiomeric excess (ee) in derivatives remains a technical hurdle.
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Targeted Delivery: Functionalization with nanoparticle carriers could enhance bioavailability in therapeutic applications.
Comparative Analysis of Analogous Compounds
Compound Name | CAS Number | Molecular Formula | Key Differences |
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6-(Trifluoromethoxy)pyridine-2-carbaldehyde | 1361692-57-0 | C₇H₄F₃NO₂ | Substituent position (6 vs. 3) |
2-(Trifluoromethyl)pyridine-3-carbaldehyde | 116308-35-1 | C₇H₄F₃NO | Trifluoromethyl vs. trifluoromethoxy |
6-(Trifluoromethyl)thieno[2,3-b]pyridine-2-carbaldehyde | – | C₉H₄F₃NOS | Thieno-pyridine core vs. pyridine |
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